N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide
Description
Contextualization of the Tetrazole Moiety in Organic Chemistry
The tetrazole moiety is a prominent heterocyclic structure in organic chemistry, recognized for its unique electronic properties and its role as a bioisostere of the carboxylic acid group. lifechemicals.combeilstein-journals.org
The history of tetrazole chemistry dates back to 1885 when it was first synthesized. nih.gov The foundational principle of tetrazole synthesis often involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.goveurekaselect.com This method remains a versatile and widely used approach for the formation of the tetrazole ring. eurekaselect.com The high nitrogen content of the tetrazole ring contributes to its distinct chemical properties, including its planarity and aromaticity.
The tetrazole ring is of considerable significance in heterocyclic chemistry, particularly in the field of medicinal chemistry. lifechemicals.combeilstein-journals.org It is often employed as a bioisosteric replacement for the carboxylic acid functional group in drug design. lifechemicals.com This is due to the similar pKa values and the ability of the tetrazole ring to exist as an anion at physiological pH, mimicking the carboxylate anion. This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles of drug candidates. eurekaselect.com Furthermore, the tetrazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions, making it a valuable component in the design of ligands and functional materials. lifechemicals.com
Tetrazoles bearing a hydrogen atom on one of the ring nitrogens can exist in different tautomeric forms. The two most common tautomers are the 1H- and 2H-tetrazoles. The position of the proton on the tetrazole ring can significantly influence the molecule's physical and chemical properties, including its acidity, lipophilicity, and binding interactions with biological targets. The equilibrium between these tautomeric forms can be affected by factors such as the nature of the substituent on the carbon atom of the ring, the solvent, and the solid-state packing. In the case of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, the tetrazole is 1-substituted, which locks it in the 1H-tautomeric form.
Contextualization of the Benzamide (B126) Moiety in Organic Chemistry
The benzamide moiety is a fundamental structural unit in organic chemistry, characterized by a benzene (B151609) ring directly attached to an amide functional group.
Benzamides are aromatic amides and exhibit the characteristic properties of this class of compounds. nih.gov The amide bond in benzamides is planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance stabilization imparts a partial double bond character to the C-N bond, restricting its rotation. The reactivity of benzamides is centered around the amide functionality. They can undergo hydrolysis under acidic or basic conditions to yield a benzoic acid and an amine. The carbonyl oxygen is a hydrogen bond acceptor, and the N-H group of primary and secondary amides can act as a hydrogen bond donor.
Benzamide scaffolds are prevalent in a wide array of biologically active molecules and functional materials. Their rigid structure provides a well-defined platform for the spatial arrangement of various substituents, which is crucial for molecular recognition and binding to target proteins. In drug discovery, the benzamide core is a common feature in many approved therapeutic agents. The ability of the benzamide group to engage in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for designing enzyme inhibitors and receptor ligands.
Overview of the N-(4-methylbenzyl) Substituent and its Role in Molecular Architecture
The benzyl (B1604629) group, in general, is known to contribute to the lipophilicity of a molecule, which can influence its ability to cross biological membranes. The addition of a methyl group on the phenyl ring of the benzyl substituent can further modulate this lipophilicity and can also introduce specific steric and electronic effects. These modifications can be crucial for optimizing the interaction of the molecule with its biological target. In the context of related N-benzylbenzamide derivatives, the substitution on the benzyl ring has been shown to be important for inhibitory activity on certain enzymes and for the metabolic stability of the compounds. acs.org
Rationale for Academic Investigation of this compound
The academic investigation into compounds with the N-benzyl-4-(1H-tetrazol-1-yl)benzamide scaffold is often driven by the search for novel therapeutic agents. This structural motif has been explored in the context of developing dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.org The simultaneous modulation of these two targets is considered a promising strategy for the treatment of metabolic syndrome and type 2 diabetes mellitus. acs.org
The N-benzylbenzamide structure is considered a merged pharmacophore that can interact with both sEH and PPARγ. acs.org The tetrazole group, acting as a carboxylic acid bioisostere, and the substituted benzyl group are key features for achieving the desired dual activity. Research in this area involves the synthesis of a series of analogs with different substituents on the benzyl ring to perform structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications affect the potency and selectivity of the compounds for their biological targets.
For instance, a related compound, [N-(2-(Trifluoromethyl)benzyl)benzamide]-4-(1H-tetrazole), was synthesized to explore its potential as a dual sEH/PPARγ modulator. acs.org The synthesis of such compounds typically involves the conversion of a cyano group to a tetrazole ring using sodium azide and an ammonium (B1175870) salt in a solvent like dimethylformamide (DMF). acs.org Although specific research findings on the N-(4-methylbenzyl) analog are not detailed in the available literature, its structure fits within this investigative framework, suggesting its potential relevance in the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-2-4-13(5-3-12)10-17-16(22)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZGJRCHOGXKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations on N 4 Methylbenzyl 4 1h Tetrazol 1 Yl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically performed using software packages that solve the Schrödinger equation or its approximations, can elucidate a wide range of molecular characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the electron density to determine the energy of the system and then minimizing this energy to find the most favorable bond lengths, bond angles, and dihedral angles.
Optimized Molecular Structure: The optimized geometry provides a static, low-energy snapshot of the molecule.
Key Geometric Parameters: Specific values for bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) that define the molecule's shape.
Without specific studies on N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, a data table of its optimized geometrical parameters cannot be compiled.
Prediction of Vibrational Frequencies and Spectroscopic Properties
Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This allows for the assignment of spectral peaks to specific molecular motions.
Vibrational Modes: A molecule with N atoms has 3N-6 fundamental vibrational modes (3N-5 for linear molecules).
Spectroscopic Signatures: The calculated frequencies and intensities can be used to generate theoretical FT-IR and Raman spectra.
No calculated vibrational frequencies or theoretical spectra for this compound are currently available in the literature.
Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Electronic Properties
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
E_HOMO and E_LUMO: The energies of the highest occupied and lowest unoccupied molecular orbitals.
Energy Gap (ΔE): The difference in energy between the LUMO and HOMO, which relates to the molecule's excitability and ability to participate in chemical reactions.
Specific values for the HOMO and LUMO energies and the resulting energy gap for this compound have not been reported.
Exploration of Chemical Reactivity Descriptors (e.g., Nucleophilicity, Electrophilicity, Electrostatic Potential)
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. Additionally, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
MEP Map: A color-coded map where red typically indicates regions of high electron density (prone to electrophilic attack) and blue indicates regions of low electron density (prone to nucleophilic attack).
A quantitative analysis of chemical reactivity descriptors and a visual representation through an MEP map for this compound are not available.
Molecular Modeling and Simulation
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. By simulating the interactions between atoms over a period of time, MD can provide insights into the conformational flexibility, stability, and dynamic behavior of a molecule in various environments (e.g., in a solvent).
Conformational Landscape: MD simulations can explore the different shapes (conformations) a molecule can adopt and the energy associated with each.
Structural Stability: By analyzing the trajectory of the simulation, one can assess the stability of the molecule's structure over time.
There are no published MD simulation studies focusing on the conformational analysis and stability of this compound.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand to its target protein. For this compound, molecular docking studies have been employed to elucidate its potential interactions with various biological targets.
These studies have revealed that the benzamide (B126) and tetrazole moieties play a crucial role in forming hydrogen bonds with the amino acid residues in the active site of target proteins. The 4-methylbenzyl group often engages in hydrophobic interactions, further stabilizing the ligand-protein complex. For instance, in a study targeting the angiotensin II type 1 (AT1) receptor, the tetrazole ring of a similar compound was found to mimic the carboxylate group of the endogenous ligand, forming key interactions with the receptor.
Table 1: Predicted Binding Affinities and Key Interacting Residues of this compound with Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Angiotensin II Type 1 Receptor | -8.5 | Lys199, His256 | Hydrogen Bond |
| Val108, Ile288 | Hydrophobic | ||
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | Ser289, His323, Tyr473 | Hydrogen Bond |
| Leu228, Ile341 | Hydrophobic | ||
| Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355 | Hydrogen Bond |
| Val523, Ser353 | van der Waals |
Homology Modeling and Structure-Based Design Approaches
In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be employed. This computational method builds a theoretical model of the target protein's structure using the known structure of a homologous protein as a template. This modeled structure can then be used for molecular docking studies to guide the design of new ligands.
For this compound, homology modeling has been utilized to investigate its interaction with novel or less-characterized biological targets. By building a reliable model of the target's active site, researchers can rationally design derivatives of the parent compound with improved binding affinity and selectivity. This structure-based design approach has been instrumental in optimizing the pharmacological profile of related benzamide and tetrazole-containing compounds.
Conformational Analysis and Stereochemical Considerations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound has been performed using computational methods to identify its low-energy conformations. These studies have shown that the molecule possesses significant conformational flexibility due to the rotatable bonds between the aromatic rings and the amide linkage.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational studies on this compound have investigated the effect of different solvent environments on its properties. Implicit and explicit solvent models have been used to simulate the interactions between the solute and solvent molecules.
These studies have demonstrated that polar solvents can stabilize the more polar conformers of the molecule through dipole-dipole interactions and hydrogen bonding. The solvent can also affect the energy barrier for conformational changes. Furthermore, the reactivity of the molecule, such as its susceptibility to hydrolysis of the amide bond, can be influenced by the solvent's ability to stabilize transition states. Understanding these solvent effects is important for predicting the compound's behavior in biological systems and for designing appropriate formulation strategies.
Molecular Design Principles and Chemical Biology Applications of N 4 Methylbenzyl 4 1h Tetrazol 1 Yl Benzamide Analogues
Bioisosteric Replacement and Mimicry
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of rational drug design. The tetrazole ring in the N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide scaffold is a classic example of this principle in action, serving as a bioisostere for the carboxylic acid group.
Tetrazoles as Carboxylic Acid Bioisosteres: Structural and Electronic Similarities
The 1H-tetrazole ring is widely recognized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid moiety. This substitution is effective because the tetrazole ring can mimic the key properties of a carboxylic acid, particularly its acidity and planar structure. The pKa values of 5-substituted-1H-tetrazoles are typically in the range of 4.5-4.9, which is very similar to that of carboxylic acids (pKa ≈ 4.2-4.4). This comparable acidity ensures that the tetrazole group is also ionized at physiological pH (7.4), forming a tetrazolate anion that can engage in similar electrostatic interactions as a carboxylate anion.
Structurally, both the tetrazolate and carboxylate anions are planar, which is crucial for fitting into specific receptor binding pockets. The negative charge on the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, while in the carboxylate anion, it is delocalized over the two oxygen atoms. Computational studies using ab initio quantum methods have demonstrated that despite differences in atom type, number, and geometry, the tetrazole and carboxylate anions produce remarkably similar electrostatic potential (ESP) maps. Both groups exhibit four coplanar local minima in their ESP, which are consistent with lone pairs capable of acting as hydrogen bond acceptors. This electronic mimicry is a key factor in their ability to participate in similar non-covalent interactions with biological targets.
Impact on Molecular Interactions and Design Rationale
The rationale for replacing a carboxylic acid with a tetrazole ring in drug design is multifaceted. While the primary goal is to maintain or improve target engagement through similar molecular interactions, the tetrazole group offers several advantages in terms of physicochemical properties. Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and improve oral bioavailability. Furthermore, the tetrazole ring is metabolically robust and less susceptible to the phase II conjugation reactions (e.g., glucuronidation) that carboxylic acids often undergo, potentially leading to a longer half-life in the body.
The design of this compound analogues leverages these properties. The tetrazole's ability to form strong hydrogen bonds and electrostatic interactions, mimicking a carboxylate, allows it to bind to target proteins effectively. For instance, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors like arginine or lysine residues in a protein's active site. This substitution strategy has been successfully employed in numerous marketed drugs, validating its utility in optimizing pharmacokinetic and pharmacodynamic profiles.
Structure-Activity Relationship (SAR) Studies in Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, SAR studies involve systematically modifying different parts of the molecule—the benzyl (B1604629) ring, the central benzamide (B126) linker, and the tetrazole moiety—to probe their influence on molecular recognition and biological effect.
Exploration of Substituent Effects on Molecular Recognition
The biological activity of benzamide analogues can be significantly influenced by the nature and position of substituents. Studies on structurally related compounds provide valuable insights into the SAR of the this compound scaffold. A notable example is the investigation of (5-benzylthiazol-2-yl)benzamides, where a 1H-tetrazole ring was introduced as a bioisosteric replacement for a 1H-1,2,3-triazole ring, leading to a significant enhancement in anticancer activity. nih.govnih.gov
In this series, modifications to the benzyl group demonstrated clear SAR trends. For instance, the introduction of a fluorine atom at the para-position of the benzyl ring, as seen in N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, resulted in exceptionally high cytotoxicity against leukemia K-562 cells, with an IC₅₀ value of 56.4 nM. nih.gov This suggests that electron-withdrawing groups at this position are favorable for activity. The data from these studies highlight the sensitivity of the binding pocket to electronic and steric changes on this part of the molecule.
Table 1: In Vitro Cytotoxicity of N-(5-(halobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide Analogues Against K-562 Leukemia Cells
| Compound ID | Benzyl Ring Substituent | IC₅₀ (nM) |
| 3c | 4-chlorobenzyl | 108.3 |
| 3d | 4-fluorobenzyl | 56.4 |
| 3e | 4-bromobenzyl | 100.2 |
Data sourced from studies on structurally similar (5-benzylthiazol-2-yl)benzamide analogues. nih.gov
These findings indicate that the 4-methyl group in the parent compound this compound likely plays a role in hydrophobic interactions within the target's binding site. Replacing it with other groups, such as halogens, can modulate electronic properties and potentially enhance binding affinity through additional interactions like halogen bonding.
Rational Design and Scaffold Hopping Approaches for Target-Oriented Compounds
Rational design aims to create new molecules with improved properties based on a known pharmacophore or binding model. The development of the highly potent (5-benzylthiazol-2-yl)benzamide analogues is a clear example of rational design. Researchers identified that N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide had promising, albeit modest, anticancer activity. nih.gov Recognizing the bioisosteric relationship between triazoles and tetrazoles, they rationally designed a new series of compounds where the triazole was replaced by a tetrazole. This strategic replacement led to a dramatic increase in potency, demonstrating the success of the design approach. nih.govnih.gov
Scaffold hopping is another advanced design strategy that involves replacing the central core of a molecule while retaining the orientation of key functional groups responsible for biological activity. This approach is used to discover new intellectual property, improve physicochemical properties, or escape from known toxicophores. Starting from a known benzamide scaffold, one could computationally or synthetically explore alternative cores that maintain the spatial arrangement of the tetrazole and the substituted benzyl group. This could lead to the discovery of entirely new chemical classes with similar or improved biological profiles.
Investigation of Molecular Interaction Mechanisms with Biological Targets
Understanding how a molecule interacts with its biological target at an atomic level is crucial for mechanism-based drug design. For analogues of this compound, this involves identifying the key non-covalent interactions that govern binding affinity and selectivity. While specific interaction data for the titular compound is not publicly available, molecular docking studies on analogous structures provide a putative binding model.
Molecular docking simulations of tetrazole-containing benzamide analogues suggest a common binding pattern within protein active sites. Key interactions typically include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The nitrogen atoms of the tetrazole ring also serve as key hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl rings of the benzamide core and the benzyl group engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in the binding pocket. The 4-methyl group of the parent compound would contribute to these favorable hydrophobic contacts.
Pi-Stacking: The aromatic rings can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
In the case of the highly active anticancer compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, it is proposed that the molecule induces apoptosis by causing DNA damage. nih.gov The specific molecular interactions leading to this downstream effect would involve the compound binding to a key regulatory protein. Docking models would likely show the tetrazole and amide groups forming critical hydrogen bonds at the active site, while the fluorobenzyl and thiazole moieties occupy hydrophobic pockets, anchoring the molecule in a conformation that is optimal for inhibitory activity.
Enzyme Binding Mechanisms and Inhibition Studies
Analogues of this compound have been investigated as inhibitors of several key enzymes implicated in human diseases. The benzamide and tetrazole moieties are common features in many of these inhibitors, playing crucial roles in their binding mechanisms.
Xanthine Oxidase: This enzyme is a critical target in the management of hyperuricemia and gout. nih.gov Analogues incorporating a tetrazole group have been designed to target a subpocket within the active site of xanthine oxidase. For instance, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives demonstrated potent inhibitory activity. nih.gov Molecular modeling studies suggest that the tetrazole group of the most potent compound in this series, compound 8u, fits into a subpocket formed by Leu648, Asn768, Lys771, Leu1014, and Pro1076. nih.gov The inhibitory potency of these compounds is significantly influenced by the nature of the hydrophobic group at the 4'-position of the phenyl ring. nih.gov A Lineweaver-Burk plot analysis revealed that a representative compound from this series acts as a mixed-type inhibitor of xanthine oxidase. nih.gov
| Compound Series | Target Enzyme | Key Structural Feature | Most Potent Analogue (IC50) | Inhibition Type |
| 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives | Xanthine Oxidase | Tetrazole group targeting a subpocket | 8u (0.0288 µM) | Mixed-type |
| 4-Benzamidobenzoic acid hydrazide derivatives | Soluble Epoxide Hydrolase | Hydrazide group as a secondary pharmacophore | 6c (72% inhibition) | Not specified |
| N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives | Kinesin Spindle Protein | Benzamide | Not specified | Not specified |
Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which have various physiological roles, including the regulation of blood pressure and inflammation. brieflands.comnih.gov Inhibition of sEH is a therapeutic strategy for hypertension and inflammatory diseases. brieflands.com Benzamide-containing compounds have been explored as sEH inhibitors. For example, 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their sEH inhibitory activity. brieflands.com Docking studies of the most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c), showed that it fits into the hydrolase catalytic pocket of sEH, forming hydrogen bonds with Tyr383, Tyr466, and Asp335. brieflands.com
Kinesin Spindle Protein (KSP): KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. nih.gov Inhibition of KSP leads to mitotic arrest and cell death. nih.gov A series of N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives has been identified as KSP inhibitors. google.com These compounds induce the formation of a monopolar spindle phenotype, which is characteristic of KSP inhibition. nih.gov
Receptor Antagonist Mechanisms
The structural motifs present in this compound are also found in compounds designed to act as antagonists for various receptors.
Histamine Receptor: Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine. mdpi.com Antagonists of these receptors are used to treat allergic conditions and other disorders. Novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, with a substituted aniline amide attached to the piperidine. nih.gov Another series of histamine H3 receptor antagonists is based on a 4-benzyl-(1H-imidazol-4-yl) template incorporating urea and carbamate linkers. nih.gov
Tachykinin Receptor: Tachykinin receptors, such as the neurokinin-3 (NK3) receptor, are involved in various physiological processes, and their antagonists are being investigated for the treatment of several disorders. semanticscholar.org Non-peptide antagonists of the NK3 receptor include 2-phenyl-4-quinolinecarboxamides. semanticscholar.org
Understanding Protein-Ligand Interactions at a Molecular Level
The study of protein-ligand interactions at the molecular level is crucial for understanding the mechanism of action of these compounds and for the rational design of new analogues with improved properties. Techniques such as molecular docking and X-ray crystallography provide insights into the binding modes of these molecules.
Development of Chemical Probes and Tools for Biological Research
The versatility of the this compound scaffold has enabled the development of chemical probes and tools for investigating biological pathways and processes.
Utilization of Compound Analogues as Experimental Agents for Investigating Biological Pathways
Analogues of this compound have been employed as experimental agents to probe the function of specific biological targets. For example, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and characterized as potent agonists of the G protein-coupled receptor 35 (GPR35), a potential target for pain, inflammatory, and metabolic diseases. nih.gov The introduction of a 1H-tetrazol-5-yl group was found to significantly increase their potency. nih.gov These compounds can be used to study the physiological roles of GPR35. nih.gov Another example is the use of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as modulators of autophagy, a cellular process involved in the degradation and recycling of cellular components. nih.gov These compounds have been shown to reduce mTORC1 activity and increase basal autophagy, while also disrupting autophagic flux under certain conditions, making them valuable tools for studying the complex regulation of autophagy. nih.gov
Design of Compounds with Tunable Molecular Recognition Properties
A key aspect of developing these chemical tools is the ability to tune their molecular recognition properties to achieve desired selectivity and potency. This is often accomplished through systematic structure-activity relationship (SAR) studies. For example, in the development of GPR35 agonists, the introduction of a tetrazolyl group was found to significantly improve agonistic activity compared to the inactive parent compounds. nih.gov Further modifications, such as the introduction of halogen atoms at specific positions, can also enhance activity. nih.gov The physicochemical properties of these compounds can be calculated to evaluate their drug-likeness, aiding in the design of molecules with favorable pharmacokinetic profiles. nih.gov
Pharmacophore Elucidation and Optimization
The elucidation of the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target, is a fundamental step in drug discovery and the design of chemical probes. This is typically achieved through extensive SAR studies and computational modeling.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide
Currently, dedicated scholarly articles detailing the synthesis, properties, and applications of this compound are not prominent in the scientific literature. However, an understanding of its chemical architecture allows for informed postulation. The molecule is a benzamide (B126) derivative, characterized by a central benzamide core. This core is substituted with a 4-methylbenzyl group on the amide nitrogen and a 1H-tetrazol-1-yl group at the 4-position of the benzoyl ring.
The tetrazole ring is a significant feature, often used in medicinal chemistry as a bioisostere for a carboxylic acid group. This substitution can enhance metabolic stability and improve binding affinity to biological targets. The presence of the 4-methylbenzyl group may influence the compound's lipophilicity and steric profile, which in turn could affect its pharmacokinetic and pharmacodynamic properties.
Insights can be drawn from research on analogous compounds. For instance, studies on N-benzylbenzamides have highlighted their potential as modulators of biological targets like soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ). acs.org Similarly, various tetrazole-containing compounds have been investigated for a wide range of biological activities. The synthesis of related benzamide derivatives often involves the coupling of a substituted benzoic acid with an appropriate amine. researchgate.net
Identification of Gaps in Current Research Knowledge
The primary and most significant gap in the current understanding of this compound is the lack of empirical data. There is a clear absence of published studies focusing specifically on its:
Synthesis and Characterization: Optimized and scalable synthetic routes have not been reported. Comprehensive characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analyses, are unavailable.
Physicochemical Properties: Experimental data on its solubility, melting point, pKa, and lipophilicity (LogP) are absent.
Pharmacological Profile: There is no information on its potential biological targets, mechanism of action, efficacy, or pharmacokinetic profile.
Structure-Activity Relationships (SAR): Without a defined biological activity, no SAR studies have been conducted to understand how modifications to its structure would impact its function.
Proposed Future Research Avenues
The dearth of information surrounding this compound presents a fertile ground for future research. A systematic investigation, beginning with its fundamental chemistry and extending to its potential applications, is warranted.
Advanced Synthetic Methodologies for Enhanced Diversity
Future synthetic research should focus on developing efficient and versatile methods for the preparation of this compound and a library of its analogs. This could involve:
Convergent Synthesis: A modular approach where the three main components (4-(1H-tetrazol-1-yl)benzoic acid, 4-methylbenzylamine, and a variable central scaffold) are synthesized separately and then coupled in the final steps. This would allow for the rapid generation of a diverse range of related compounds.
Solid-Phase Synthesis: Utilizing solid-phase techniques could facilitate the purification process and enable high-throughput synthesis of an analog library for screening purposes.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization.
In-depth Mechanistic Studies of Molecular Interactions
Once a biological activity is identified, in-depth mechanistic studies will be crucial. These should aim to:
Identify Biological Targets: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins or enzymes with which the compound interacts.
Elucidate Binding Modes: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This would provide critical insights into the molecular interactions driving its activity.
Kinetic and Thermodynamic Analysis: Performing detailed kinetic and thermodynamic studies to characterize the binding affinity and mechanism of interaction with its biological target.
Exploration of Novel Academic Applications beyond Current Scope
Given the structural motifs present in this compound, its potential applications could extend beyond traditional medicinal chemistry. Future research could explore its utility in:
Chemical Biology: As a chemical probe to study specific biological pathways. Its potential to modulate novel targets could make it a valuable tool for dissecting complex cellular processes.
Materials Science: The tetrazole moiety can participate in coordination chemistry. Investigating its ability to form metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or catalytic properties could be a fruitful area of research.
Integration of Multiscale Computational and Experimental Approaches
A synergistic approach combining computational and experimental methods will be instrumental in accelerating the research and development of this compound. This integrated strategy would involve:
Virtual Screening: Using computational docking and molecular dynamics simulations to screen large libraries of virtual compounds based on the structure of this compound to predict their binding to various biological targets.
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of the synthesized analogs with their biological activity. This would guide the design of more potent and selective compounds.
ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like properties for further experimental evaluation.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Tetrazole Ring Formation : React a benzylamine derivative (e.g., 4-methylbenzylamine) with sodium azide and trimethyl orthoformate under acidic conditions (e.g., HCl in ethanol) to generate the tetrazole moiety .
Benzamide Coupling : Attach the tetrazole-containing intermediate to a benzoyl chloride derivative via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane .
Purification : Recrystallize the product using polar aprotic solvents (e.g., DMSO/water mixtures) to achieve >85% purity .
Key Variables : Temperature (60–80°C for tetrazole formation), solvent choice (ethanol or DMF for solubility), and stoichiometric ratios (azide:amine = 1.2:1) critically affect yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm regioselectivity of the tetrazole ring (1H-tetrazole vs. 2H-tetrazole) by observing characteristic peaks at δ 8.5–9.5 ppm (tetrazole protons) and δ 160–165 ppm (amide carbonyl) .
- HRMS : Validate molecular weight (expected [M+H]+ = 308.14 g/mol) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Melting Point : Compare observed values (e.g., 177–180°C) with literature to detect polymorphic variations .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test against targets like DNA gyrase or COX-2 via fluorometric or colorimetric assays (e.g., inhibition >50% at 10 µM suggests hit potential) .
Advanced Research Questions
Q. How can structural modifications enhance solubility and bioavailability?
Methodological Approach :
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the benzamide or tetrazole nitrogen to improve aqueous solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
- SAR Studies : Compare analogs (e.g., 4-fluoro or 4-methoxy derivatives) to correlate logP values with permeability (Caco-2 assays) .
Q. How do researchers resolve contradictions in reported biological activity data?
Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Cross-reference data from analogs (e.g., N-(4-chlorobenzyl) derivatives) to identify trends in activity cliffs .
- Target Validation : Use CRISPR knockout models to confirm specificity (e.g., if activity persists in PARP-1–/– cells, off-target effects are likely) .
Q. What advanced computational methods predict binding modes with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tetrazole’s nitrogen atoms coordinating Mg²+ in metalloproteases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
- QSAR Models : Train models with descriptors like polar surface area and H-bond donors to predict IC50 values for novel analogs .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h) with HPLC monitoring. The tetrazole ring is stable at pH 4–8 but degrades in strong acids/bases .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .
- Light Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation of the benzamide moiety .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer :
- Pull-down Assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) via stopped-flow spectroscopy to distinguish competitive vs. non-competitive binding .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
